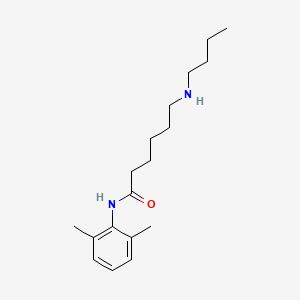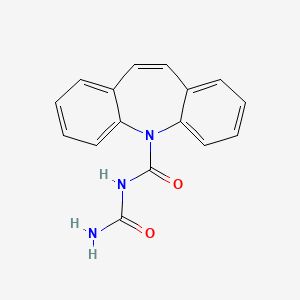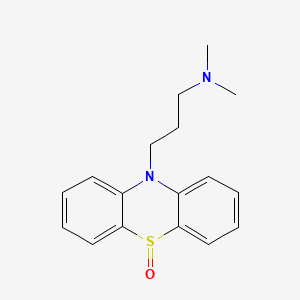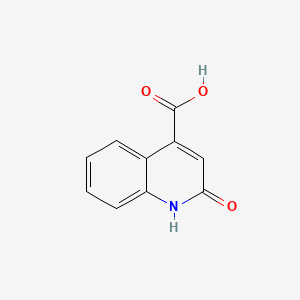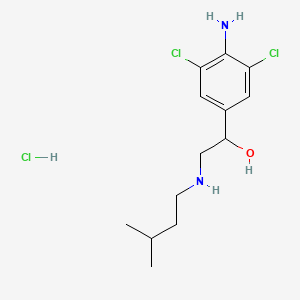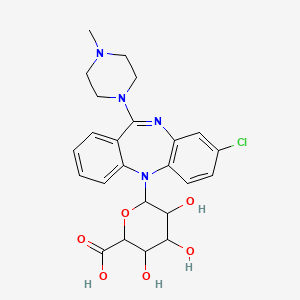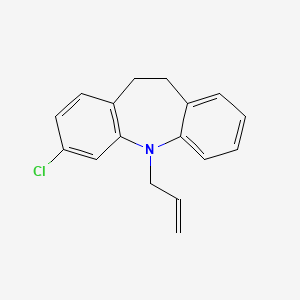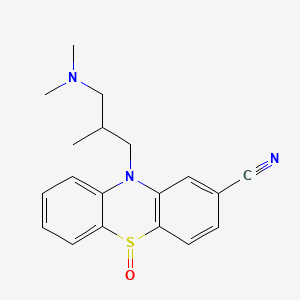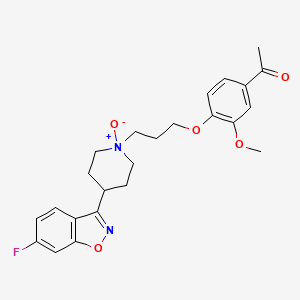
p-Hydroxyfelbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Hydroxyfelbamate is a metabolite of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. Felbamate is known for its efficacy in controlling partial seizures and generalized seizures associated with Lennox-Gastaut syndrome. This compound is formed through the hydroxylation of felbamate and plays a role in its pharmacokinetic and pharmacodynamic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxyfelbamate involves the hydroxylation of felbamate. Felbamate itself is synthesized through the reaction of 2-phenyl-1,3-propanediol with phosgene to form the corresponding dicarbamate. Hydroxylation of felbamate can be achieved using cytochrome P450 enzymes, specifically CYP3A4 and CYP2E1, which introduce a hydroxyl group at the para position of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of biocatalysts, such as cytochrome P450 enzymes, is also explored for efficient and selective hydroxylation .
Chemical Reactions Analysis
Types of Reactions
p-Hydroxyfelbamate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound back to felbamate.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Felbamate.
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
p-Hydroxyfelbamate has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of felbamate and its derivatives.
Biology: Investigated for its role in the metabolic pathways of felbamate and its impact on enzyme activity.
Medicine: Explored for its potential therapeutic effects and its role in the pharmacokinetics of felbamate.
Industry: Used in the development of new anticonvulsant drugs and in the study of drug metabolism
Mechanism of Action
p-Hydroxyfelbamate exerts its effects by interacting with the N-methyl-D-aspartate (NMDA) receptor-ionophore complex. It acts as an antagonist at the strychnine-insensitive glycine-recognition site of the NMDA receptor, blocking the effects of excitatory amino acids and suppressing seizure activity. This mechanism is similar to that of felbamate, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Felbamate: The parent compound, used as an anticonvulsant.
2-Hydroxyfelbamate: Another hydroxylated metabolite of felbamate.
Monocarbamate felbamate: A hydrolyzed derivative of felbamate
Uniqueness
p-Hydroxyfelbamate is unique due to its specific hydroxylation at the para position, which influences its pharmacokinetic and pharmacodynamic properties. This specific modification allows for distinct interactions with metabolic enzymes and receptors, differentiating it from other metabolites and derivatives of felbamate .
Properties
IUPAC Name |
[3-carbamoyloxy-2-(4-hydroxyphenyl)propyl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-10(15)17-5-8(6-18-11(13)16)7-1-3-9(14)4-2-7/h1-4,8,14H,5-6H2,(H2,12,15)(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBZEVLDFAKFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(COC(=O)N)COC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344225 |
Source


|
| Record name | p-Hydroxyfelbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109482-28-2 |
Source


|
| Record name | p-Hydroxyfelbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201344225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
